Introduction: A Multifunctional Aromatic Building Block
Introduction: A Multifunctional Aromatic Building Block
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-sulfobenzoic Acid
2-Amino-5-sulfobenzoic acid, also known as 5-sulfoanthranilic acid, is an organic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and fine chemical industries.[1][2] Its unique trifunctional structure, incorporating an amine, a carboxylic acid, and a sulfonic acid group on a benzene ring, renders it a versatile building block for a diverse range of complex molecules.[3] This guide provides a detailed exploration of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Profile
The chemical identity of 2-Amino-5-sulfobenzoic acid is defined by its distinct arrangement of functional groups, which dictates its physical and chemical behavior.
1.1. Core Structural Features
The molecule's foundation is a benzoic acid core, substituted with an amino group at the ortho-position (C2) and a sulfonic acid group at the meta-position relative to the amine (C5). This substitution pattern is critical to its reactivity and utility.
Caption: Workflow for the synthesis of 2-Amino-5-sulfobenzoic acid.
2.2. Detailed Experimental Protocol
This protocol is a self-validating system where successful neutralization and subsequent spectral analysis confirm the reaction's completion.
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Reactant Charging: In a fume hood, carefully add anthranilic acid to an excess of concentrated sulfuric acid in a flask equipped with a reflux condenser and a magnetic stirrer. The choice of concentrated sulfuric acid is causal; it acts as the electrophile source (SO₃) and the reaction medium.
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Reaction Heating: Heat the mixture to 180°C for approximately one hour. [4]This elevated temperature is necessary to drive the sulfonation on the electron-poor aromatic ring, which is deactivated by the protonated amine and carboxylic acid groups in the strongly acidic medium.
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Neutralization: After cooling the reaction mixture, it is cautiously neutralized with a saturated sodium carbonate solution. This step is critical as it deprotonates the sulfonic and carboxylic acid groups, forming the water-soluble disodium salt. [4]The effervescence of CO₂ provides a visual cue for the neutralization process.
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Product Isolation: The water is removed via evaporation (e.g., using a rotary evaporator) to yield the crude disodium salt of 2-amino-5-sulfobenzoic acid. [4]Further purification can be achieved by recrystallization if necessary.
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Structural Verification: The identity and purity of the final compound are confirmed using standard analytical techniques. Carbon and proton NMR (¹³C, ¹H) will confirm the aromatic substitution pattern, while IR spectroscopy will verify the presence of the key functional groups (amine N-H, carboxyl C=O, and sulfonate S=O stretches). [4]
Chemical Reactivity and Applications in Drug Development
The utility of 2-Amino-5-sulfobenzoic acid stems from the distinct reactivity of its three functional groups, making it a valuable starting material for pharmaceutical synthesis. 3.1. Role as a Pharmaceutical Intermediate
Its structure is analogous to sulfanilic acid, a foundational component in the synthesis of sulfonamides (sulfa drugs), which were among the first effective antibacterial agents. [5]The presence of the additional carboxylic acid group provides another reactive handle for building more complex molecular architectures. This positions 2-Amino-5-sulfobenzoic acid and its derivatives as key intermediates for a new generation of therapeutic agents. [6]
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Antimicrobial Agents: It serves as a precursor in the synthesis of novel sulfonamides and other antimicrobial compounds. [6]The core structure is a known pharmacophore for inhibiting bacterial folic acid synthesis.
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Anti-inflammatory Drugs: The anthranilic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this molecule are explored for similar activities. [7][8]* Controlled Drug Release: The unique chemical properties of sulfanilic acid derivatives are being investigated for their potential in creating advanced drug delivery systems that allow for controlled or sustained release profiles. [9] 3.2. Synthetic Versatility
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Amine Group: The primary aromatic amine can undergo diazotization followed by coupling reactions (e.g., Sandmeyer reaction) to introduce a wide variety of substituents. It can also be acylated to form amides.
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Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a linkage point for other molecular fragments.
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Sulfonic Acid Group: Primarily influences the molecule's solubility and pharmacokinetic properties. [3]It is a strong acid and is typically ionized at physiological pH, which can enhance the water solubility of a final drug product, a critical factor for bioavailability.
Safety and Handling
As a laboratory chemical, proper handling of 2-Amino-5-sulfobenzoic acid is essential to ensure personnel safety. The following information is derived from its Safety Data Sheet (SDS).
4.1. Hazard Identification
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Acute Toxicity: Harmful if swallowed (Acute toxicity, oral, Category 4). * Skin Irritation: Causes skin irritation (Category 2). * Eye Irritation: Causes serious eye irritation. 4.2. Recommended Handling and Storage
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. * Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. * Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances. Recommended storage is at room temperature or below 15°C.
Conclusion
2-Amino-5-sulfobenzoic acid is more than a simple organic compound; it is a strategic intermediate for innovation in drug discovery and material science. Its trifunctional nature provides a rich platform for synthetic modification, enabling the development of novel pharmaceuticals, particularly antimicrobial and anti-inflammatory agents. A thorough understanding of its physicochemical properties, reactivity, and safe handling protocols, as detailed in this guide, is paramount for any scientist aiming to leverage its full potential in the laboratory and beyond.
References
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